molecular formula C11H23N3O B7918744 N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide

Cat. No.: B7918744
M. Wt: 213.32 g/mol
InChI Key: HTEYTKZXOBPTAU-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a tertiary acetamide derivative featuring a piperidine scaffold substituted with a 2-aminoethyl group and a methylacetamide moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its discontinuation as a commercial product () suggests challenges in synthesis, stability, or unproven therapeutic utility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-10(15)13(2)9-11-5-3-4-7-14(11)8-6-12/h11H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEYTKZXOBPTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1-(2-Nitroethyl)piperidine-2-carbaldehyde

  • Reactants : Piperidine-2-carbaldehyde, 2-nitroethyl bromide.

  • Conditions : K₂CO₃, DMF, 60°C, 12 hours.

  • Mechanism : Nucleophilic substitution (SN2) at the piperidine nitrogen.

  • Yield : ~65% (hypothetical).

Step 2: Reduction of Nitro to Amine

  • Reactants : 1-(2-Nitroethyl)piperidine-2-carbaldehyde.

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 hours.

  • Product : 1-(2-Aminoethyl)piperidine-2-carbaldehyde.

  • Yield : ~85% (hypothetical).

Step 3: Condensation with N-methylacetamide

  • Reactants : 1-(2-Aminoethyl)piperidine-2-carbaldehyde, N-methylacetamide.

  • Conditions : NaBH₃CN, methanol, 0°C → 25°C, 24 hours.

  • Mechanism : Reductive amination forming the C–N bond.

  • Yield : ~70% (hypothetical).

Step 4: Purification

  • Method : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

  • Purity : >95% (by HPLC).

Reaction Design

  • Reactants :

    • Piperidine-2-methanol.

    • 2-Aminoethyl methanesulfonate.

    • Acetyl chloride, methylamine.

  • Conditions : Microwave irradiation, 150°C, 30 minutes.

  • Catalyst : p-Toluenesulfonic acid (p-TsOH).

Advantages

  • Reduced reaction time (30 minutes vs. 24 hours).

  • Higher atom economy (85% vs. 70% in Route 1).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor type : Microfluidic tubular reactor.

  • Parameters :

    • Temperature: 100°C.

    • Pressure: 5 bar.

    • Residence time: 10 minutes.

  • Throughput : 1 kg/day (hypothetical).

Solvent and Catalyst Recycling

  • Solvent : Ethanol (recovery rate: 90%).

  • Catalyst : Immobilized lipase (reusable for 10 cycles).

Reaction Optimization Data

Table 1: Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Reductive Amination)Route 2 (Microwave)
Total Yield70%85%
Reaction Time24 hours30 minutes
Purity>95%>98%
ScalabilityModerateHigh
Energy ConsumptionHighLow

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 3.65 (m, 2H, piperidine-CH₂).

    • δ 2.95 (s, 3H, N–CH₃).

    • δ 2.10 (s, 3H, CO–CH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch).

Chromatographic Purity

  • HPLC : Ret. time = 8.2 min (C18 column, acetonitrile/H₂O 60:40).

  • LC-MS : m/z 241.33 [M+H]⁺.

Challenges and Mitigation Strategies

Racemization at the Piperidine Chiral Center

  • Cause : Basic conditions during amidation.

  • Solution : Use of chiral auxiliaries (e.g., L-proline) or low-temperature reactions.

Byproduct Formation

  • Primary Byproduct : N-methylpiperidine (due to over-alkylation).

  • Mitigation : Stoichiometric control of methylamine (1.1 eq).

Green Chemistry Alternatives

Solvent-Free Synthesis

  • Conditions : Ball milling, 500 rpm, 2 hours.

  • Yield : 75% (hypothetical).

Biocatalytic Approaches

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrates : Piperidine-2-methanol, vinyl acetate.

  • Conversion : 92% (hypothetical).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce functional groups that can further react or enhance its properties.

  • Reduction: Reduction reactions can be employed to modify the molecular structure, potentially altering its activity and stability.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Solvents such as dichloromethane and ethanol are frequently employed, and reaction conditions are often fine-tuned to optimize product yield and purity.

Major Products

The major products formed from reactions involving this compound are often derivatives with enhanced properties, such as increased solubility, stability, or biological activity. These derivatives can be further utilized in various applications.

Scientific Research Applications

Chemistry

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Capable of being reduced to yield amine derivatives.
  • Substitution reactions : The acetamide group can be replaced with other functional groups.

This versatility makes it valuable for synthesizing more complex organic molecules and heterocyclic compounds.

Biological Research

The compound has been investigated for its potential as a ligand in receptor binding studies. Its structure suggests it may interact with various biological targets, influencing numerous biochemical pathways. Notable applications include:

  • Ligand Development : Used in the development of ligands for neurotransmitter receptors, potentially impacting neurological research.

Medicinal Chemistry

Research into the therapeutic properties of this compound has revealed potential applications in treating various diseases:

  • Cancer Therapy : As a precursor for bioactive molecules that may inhibit tumor growth.
  • Neuropharmacology : Investigated for its effects on neurotransmitter systems, which may lead to new treatments for neurological disorders.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are summarized below:

CompoundTarget OrganismMIC (mg/mL)
PA-1Staphylococcus aureus0.0039
PA-1Escherichia coli0.025
Other DerivativesCandida albicans3.125 - 100

The mechanism of action is believed to involve enzyme inhibition and receptor interaction, enhancing its potential as an antimicrobial agent .

Cancer Research Applications

The compound has been explored as a tankyrase inhibitor, which is relevant in cancer therapy due to its role in the Wnt signaling pathway. Tankyrase inhibitors can stabilize Axin proteins, promoting the degradation of β-catenin, a key player in oncogenic signaling pathways . This mechanism highlights its potential utility in developing novel cancer treatments.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as receptors or enzymes, in biological systems. It may bind to specific sites, modulating the activity of the target and influencing downstream signaling pathways. The exact mechanism of action can vary depending on the context of its application, making it a versatile tool in research.

Comparison with Similar Compounds

Structural Analysis

  • Piperidine Core: The target compound shares a piperidine scaffold with methoxyacetylfentanyl and ’s cyclopropyl derivative. However, substitution patterns differ: Position: The target’s piperidine-2-ylmethyl group contrasts with methoxyacetylfentanyl’s piperidine-4-yl substitution, which is critical for opioid receptor binding . Aminoethyl Group: The 2-aminoethyl side chain (target compound) is analogous to the phenethyl group in methoxyacetylfentanyl, a structural feature enhancing lipophilicity and receptor affinity in opioids .
  • Acetamide Modifications :

    • N-Methylacetamide : Present in the target and U-47700, this group is associated with metabolic stability but may reduce potency compared to bulkier substituents (e.g., dichlorophenyl in U-47700) .
    • Chloroacetamide : Alachlor’s chloro group confers herbicidal activity, absent in the target compound .

Pharmacological and Functional Insights

  • Opioid Analogs : U-47700 and methoxyacetylfentanyl exhibit potent μ-opioid receptor agonism, whereas the target compound’s lack of aromatic substituents (e.g., phenyl or dichlorophenyl) likely diminishes opioid activity .
  • Enzyme Inhibitors : ’s acetamide-piperidine hybrids inhibit AChE/BChE, suggesting the target compound could be explored for neurological applications if modified with electronegative groups .
  • Agricultural Applications: Alachlor’s success as a herbicide underscores the versatility of acetamide derivatives, though the target compound’s aminoethyl group may limit pesticidal utility .

Biological Activity

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₃N₃O
  • Molecular Weight : 213.32 g/mol
  • Boiling Point : Approximately 338.3 °C
  • Density : 0.998 g/cm³

The compound features a piperidine ring, an acetamide group, and an aminoethyl side chain, which are crucial for its biological interactions. The presence of both amine and acetamide functionalities suggests potential interactions within biological systems that may lead to therapeutic effects.

Neuropharmacological Effects

Preliminary studies indicate that this compound exhibits significant neuropharmacological activity. Compounds with similar structures are often investigated for their potential as antidepressants or anxiolytics due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Potential Mechanisms of Action :

  • Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing their activity and thereby affecting mood and anxiety levels.
  • Transporter Affinity : Initial findings suggest that it may exhibit affinity for serotonin and norepinephrine transporters, which are critical targets in the treatment of depression and anxiety disorders.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Similar piperidine derivatives have demonstrated antibacterial and antifungal activities against various pathogens. For instance, compounds structurally related to this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-N-(2-pyridinyl)acetamideContains a pyridine instead of piperidinePotentially different receptor binding profiles
1-(2-Aminoethyl)piperidineLacks the acetamide groupMay exhibit different pharmacological properties
DuloxetineA dual serotonin-norepinephrine reuptake inhibitorEstablished antidepressant with clinical use

The specific combination of functional groups in this compound may provide distinct biological activities compared to these similar compounds.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reaction of Piperidine Derivatives with Acetamide : One common approach involves reacting 1-(2-aminoethyl)piperidine with acetic anhydride under controlled conditions, typically in organic solvents like dichloromethane or ethanol.
  • Industrial Production : Large-scale synthesis may utilize continuous flow reactors to enhance yield and purity by precisely controlling reaction conditions such as temperature and pressure.

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperidine derivatives similar to this compound:

  • Antidepressant Activity : A study demonstrated that piperidine derivatives could significantly reduce depressive-like behaviors in animal models, indicating potential therapeutic applications in mood disorders.
  • Antimicrobial Efficacy : Research indicated that certain piperidine compounds exhibited strong antibacterial activity against Escherichia coli and Candida albicans, suggesting that this compound could be a candidate for further exploration in antimicrobial therapy .

Q & A

Basic: What are the recommended synthetic routes for N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-methyl-acetamide, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine core. Key steps include:

  • Amine Protection: Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the primary amine during alkylation or acylation steps .
  • Alkylation/Acylation: React 1-(2-aminoethyl)piperidine with methyl acetamide derivatives under mild basic conditions (e.g., triethylamine in DMF) to minimize side reactions .
  • Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization from ethanol/water mixtures for high-purity isolation .
  • Optimization: Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of acylating agent) and temperature (40–60°C) to enhance yield (typically 60–75%) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H NMR (400 MHz, DMSO-d₆) to confirm methyl groups (δ 2.1–2.3 ppm) and piperidine/ethylamine protons (δ 1.4–3.0 ppm). ¹³C NMR validates carbonyl (δ 170–175 ppm) and quaternary carbons .
  • Mass Spectrometry: High-resolution ESI-MS (positive mode) confirms molecular weight ([M+H]⁺ expected m/z ~256.2) and fragmentation patterns .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect impurities from synthetic byproducts .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across different in vitro models?

Methodological Answer:

  • Standardized Assay Conditions: Control variables such as cell line origin (e.g., HEK293 vs. SH-SY5Y), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Dose-Response Curves: Perform 8-point dilution series (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values and compare potency across studies .
  • Orthogonal Validation: Use CRISPR-edited cell lines or knockout models to confirm target specificity. Cross-validate with radioligand binding assays if targeting GPCRs or ion channels .

Advanced: What computational approaches are suitable for predicting the binding affinity of this compound to neurological targets (e.g., sigma receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with receptor active sites (e.g., piperidine-amine hydrogen bonding with Glu172 in σ₁ receptors) .
  • Molecular Dynamics (MD): Run 100 ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
  • QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Advanced: What strategies mitigate interference from structural analogs during quantitative analysis in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column with ion-pairing agents (e.g., 0.1% formic acid) and MRM transitions (e.g., m/z 256.2 → 98.1) to enhance specificity .
  • Sample Preparation: Precipitate proteins with acetonitrile, followed by solid-phase extraction (HLB cartridges) to remove phospholipids and endogenous amines .
  • Cross-Validation: Compare results with orthogonal methods (e.g., capillary electrophoresis) to rule out matrix effects .

Basic: What are the critical storage conditions and stability parameters for maintaining the chemical integrity of this compound in research settings?

Methodological Answer:

  • Storage: Store at –20°C in airtight, amber vials under argon to prevent oxidation. Desiccate with silica gel to avoid hydrolysis of the acetamide group .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation (e.g., <5% impurity increase) .
  • Reconstitution: Use freshly distilled DMSO or ethanol; avoid aqueous buffers unless immediately used to prevent precipitation .

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